![molecular formula C14H20N2O B2807520 1-(4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine CAS No. 926239-92-1](/img/structure/B2807520.png)
1-(4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine is a chemical compound with diverse applications in scientific research. It is known for its unique properties and is extensively utilized in various fields such as medicinal chemistry, drug discovery, and material science. The molecular weight of this compound is 232.32 and the molecular formula is C14H20N2O .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a phenyl group through a carbonyl group . The piperidine ring is substituted at the 2-position with a methyl group .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a predicted boiling point of approximately 400.8° C at 760 mmHg and a predicted density of approximately 1.1 g/mL . The refractive index is predicted to be n 20D 1.56 .科学的研究の応用
Chemical Inhibitors of Cytochrome P450 Isoforms
Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes is crucial for understanding drug-drug interactions (DDIs) and the metabolism of various drugs. The selectivity and potency of chemical inhibitors, including compounds structurally related to "1-(4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine," provide insights into the specific involvement of CYP isoforms in drug metabolism. This knowledge aids in predicting potential DDIs when multiple drugs are administered to patients (Khojasteh et al., 2011).
Behavioral Pharmacology of Serotonin Antagonists
The behavioral pharmacology of serotonin 1B (5-HT1B) antagonists, including compounds similar to "this compound," has been studied to profile their anxiolytic and antidepressant potential. These studies provide valuable insights into the therapeutic utility of 5-HT1B antagonists in treating anxiety and affective disorders (Hudzik et al., 2003).
Neurochemistry and Neurotoxicity
Exploring the neurochemistry and neurotoxicity of compounds like MDMA offers insights into their effects on the central nervous system. Research in this area helps to understand the acute and long-term neurochemical changes induced by such compounds, which can inform the development of treatments for neurotoxicity and other neurological conditions (McKenna & Peroutka, 1990).
DNA Minor Groove Binders
Investigating DNA minor groove binders, such as Hoechst 33258 and its analogues, which are structurally similar to "this compound," expands our understanding of DNA interaction and binding specificity. This research is pivotal in designing drugs that target specific DNA sequences, improving the efficacy and selectivity of therapeutic agents (Issar & Kakkar, 2013).
Formation and Fate of Food Toxicants
Studying the formation and fate of processing-related food toxicants, including the interaction of compounds with "this compound," provides insights into how food processing can lead to the formation of toxic compounds. This research is crucial for developing safer food processing techniques and reducing the presence of harmful substances in food products (Zamora & Hidalgo, 2015).
特性
IUPAC Name |
[4-(aminomethyl)phenyl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-4-2-3-9-16(11)14(17)13-7-5-12(10-15)6-8-13/h5-8,11H,2-4,9-10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVNPYQJIIQSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
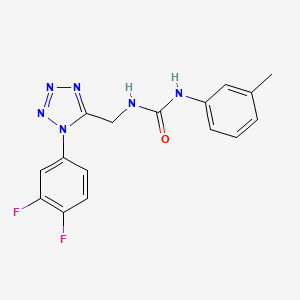
![Ethyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2807441.png)
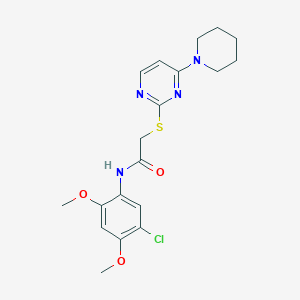
![2-[(2-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2807443.png)
![5-amino-N-(5-chloro-2-methylphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2807445.png)
![1-Thiophen-2-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2807446.png)
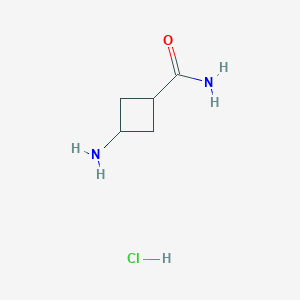
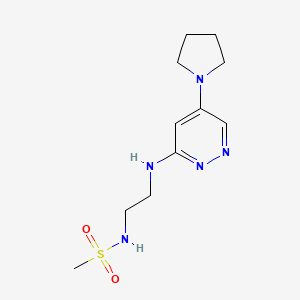
![N-(furan-2-ylmethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2807450.png)

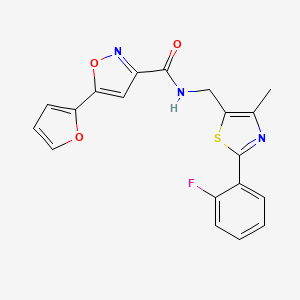
![N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide hydrochloride](/img/structure/B2807457.png)
![6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2807459.png)

